molecular formula C5H4ClNO2 B1628014 3-Chloro-6-hydroxypyridin-2(1H)-one CAS No. 103792-71-8

3-Chloro-6-hydroxypyridin-2(1H)-one

Cat. No. B1628014
CAS RN: 103792-71-8
M. Wt: 145.54 g/mol
InChI Key: GPWUYKPIDBYTPT-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxypyridin-2(1H)-one, also known as CPY-7164, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has unique biochemical and physiological effects, making it a valuable tool for studying a variety of biological processes.

Scientific Research Applications

3-Chloro-6-hydroxypyridin-2(1H)-one has a wide range of potential research applications due to its unique properties. This compound has been used in studies related to enzyme inhibition, protein-protein interactions, and drug discovery. Specifically, 3-Chloro-6-hydroxypyridin-2(1H)-one has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition can be useful in the development of new drugs for the treatment of cancer and autoimmune diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxypyridin-2(1H)-one involves its ability to bind to specific targets in biological systems. This compound has been shown to bind to the active site of dihydroorotate dehydrogenase, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate. This inhibition ultimately leads to a decrease in pyrimidine biosynthesis, which can have therapeutic implications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-6-hydroxypyridin-2(1H)-one are largely related to its ability to inhibit dihydroorotate dehydrogenase. This inhibition can lead to a decrease in pyrimidine biosynthesis, which can affect various biological processes. Additionally, 3-Chloro-6-hydroxypyridin-2(1H)-one has been shown to have anti-inflammatory effects, which may be useful in the development of new treatments for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Chloro-6-hydroxypyridin-2(1H)-one in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for targeted inhibition of this enzyme, which can be useful in studying its role in various biological processes. However, one limitation of using 3-Chloro-6-hydroxypyridin-2(1H)-one is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Chloro-6-hydroxypyridin-2(1H)-one. One potential area of study is the development of new drugs for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in studying other biological processes. Finally, there is a need for more studies on the toxicity of 3-Chloro-6-hydroxypyridin-2(1H)-one and its potential side effects, which can inform its safe use in lab experiments.

properties

IUPAC Name

5-chloro-6-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-1-2-4(8)7-5(3)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWUYKPIDBYTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555075
Record name 5-Chloro-6-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-hydroxypyridin-2(1H)-one

CAS RN

103792-71-8
Record name 5-Chloro-6-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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